molecular formula C15H13FO2 B7959990 Methyl 3-fluoro-5-(4-methylphenyl)benzoate CAS No. 1820675-19-1

Methyl 3-fluoro-5-(4-methylphenyl)benzoate

Cat. No.: B7959990
CAS No.: 1820675-19-1
M. Wt: 244.26 g/mol
InChI Key: MNZZBOOKCWPVAD-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-5-(4-methylphenyl)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a fluorine atom and a methyl group attached to a benzene ring, which is further esterified with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-fluoro-5-(4-methylphenyl)benzoate can be synthesized through a multi-step process involving the following key steps:

    Esterification: The reaction of the fluorinated benzene derivative with methanol in the presence of an acid catalyst to form the ester.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The use of catalysts, such as aluminum chloride for Friedel-Crafts alkylation, and optimized reaction parameters, such as temperature and pressure, are crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-5-(4-methylphenyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-fluoro-5-(4-methylphenyl)benzoic acid.

    Reduction: Formation of 3-fluoro-5-(4-methylphenyl)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-fluoro-5-(4-methylphenyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of methyl 3-fluoro-5-(4-methylphenyl)benzoate involves its interaction with specific molecular targets. The fluorine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Methyl 3-fluoro-5-(4-methylphenyl)benzoate can be compared with other similar compounds, such as:

    Methyl 4-fluorobenzoate: Lacks the methyl group, resulting in different chemical and biological properties.

    Methyl 3-fluorobenzoate: Similar structure but without the 4-methylphenyl group, leading to variations in reactivity and applications.

    Methyl 3-chloro-5-(4-methylphenyl)benzoate:

Properties

IUPAC Name

methyl 3-fluoro-5-(4-methylphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-10-3-5-11(6-4-10)12-7-13(15(17)18-2)9-14(16)8-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZZBOOKCWPVAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CC(=C2)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201160441
Record name [1,1′-Biphenyl]-3-carboxylic acid, 5-fluoro-4′-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201160441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820675-19-1
Record name [1,1′-Biphenyl]-3-carboxylic acid, 5-fluoro-4′-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820675-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-3-carboxylic acid, 5-fluoro-4′-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201160441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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